molecular formula C11H9N5 B3242508 6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine CAS No. 1519742-55-2

6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine

Cat. No.: B3242508
CAS No.: 1519742-55-2
M. Wt: 211.22
InChI Key: YUOREWVGDIFVMU-UHFFFAOYSA-N
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Description

6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a triazole derivative under acidic or basic conditions to form the desired fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially diverse biological activities .

Scientific Research Applications

6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its fused triazole-pyridine ring system allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-5-3-4-8(13-9)11-15-14-10-6-1-2-7-16(10)11/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOREWVGDIFVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=NC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519742-55-2
Record name 6-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine
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6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine
Reactant of Route 3
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6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine
Reactant of Route 4
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine
Reactant of Route 5
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine
Reactant of Route 6
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine

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